Rengyol Rengyol Rengyol is a member of cyclohexanols.
Rengyol is a natural product found in Sesamum alatum, Millingtonia hortensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 93675-85-5
VCID: VC0191251
InChI: InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2
SMILES: C1CC(CCC1O)(CCO)O
Molecular Formula: C8H16O3
Molecular Weight: 160.21

Rengyol

CAS No.: 93675-85-5

Cat. No.: VC0191251

Molecular Formula: C8H16O3

Molecular Weight: 160.21

* For research use only. Not for human or veterinary use.

Rengyol - 93675-85-5

Specification

CAS No. 93675-85-5
Molecular Formula C8H16O3
Molecular Weight 160.21
IUPAC Name 1-(2-hydroxyethyl)cyclohexane-1,4-diol
Standard InChI InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2
SMILES C1CC(CCC1O)(CCO)O

Introduction

Chemical Properties and Structure

Molecular Structure

Rengyol has the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol . Its structure features a cyclohexane ring with hydroxyl groups at positions 1 and 4, and a 2-hydroxyethyl substituent at position 1, giving it the IUPAC name 1-(2-hydroxyethyl)cyclohexane-1,4-diol . This unique arrangement of functional groups contributes to its biological activity and chemical behavior.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rengyol:

PropertyValue
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
XLogP3-AA (Hydrophobicity)0.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass160.109944368 Da
Physical AppearancePowder

These properties indicate that Rengyol is moderately polar, with good water solubility due to its multiple hydroxyl groups and relatively low hydrophobicity (XLogP3-AA value of 0.2) . It possesses three hydrogen bond donors and three hydrogen bond acceptors, which may contribute to its interaction with biological receptors and its physiological effects .

Chemical Reactivity

Natural Sources

Plant Distribution

Rengyol has been isolated from several plant species, many of which have traditional medicinal uses. The following are the primary natural sources of Rengyol:

Forsythia suspensa

Forsythia suspensa, a flowering plant in the olive family (Oleaceae), is one of the primary sources of Rengyol . This plant has been used in traditional Chinese medicine for centuries for its antipyretic, anti-inflammatory, and detoxifying properties. Rengyol has been successfully isolated from various parts of this plant, particularly the fruits, using different extraction and purification techniques .

Millingtonia hortensis

Rengyol has also been reported in Millingtonia hortensis, commonly known as the Indian cork tree or tree jasmine . This tree belongs to the Bignoniaceae family and is native to South and Southeast Asia, where it has been used in traditional medicine for treating respiratory conditions and skin disorders.

Oroxylum indicum

Oroxylum indicum, a traditional Chinese medicinal plant, has been found to contain Rengyol among its chemical constituents . In a study investigating the chemical composition of the seeds of O. indicum, Rengyol was isolated along with ten other compounds, including flavonoids, sterols, and other biologically active substances .

Campsis grandiflora

Isolation and Identification Methods

Extraction Techniques

Purification Methods

After initial extraction, the crude extract containing Rengyol and other compounds undergoes various chromatographic techniques for purification:

  • Silica gel column chromatography: Used as an initial separation technique to fractionate the crude extract based on polarity .

  • Sephadex LH-20 chromatography: Employed for size-exclusion separation of compounds .

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to obtain Rengyol with high purity .

Structural Elucidation

The structure of Rengyol is typically confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of Rengyol .

  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise structural arrangement of atoms in the Rengyol molecule .

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule, particularly the hydroxyl groups characteristic of Rengyol.

These techniques, when used in combination, provide conclusive evidence of Rengyol's chemical structure and purity.

Biological Activities and Pharmacological Properties

Anti-Emetic Effects

Antioxidant Properties

Effects on Peripheral Circulation

Research Findings

Studies on Emesis Inhibition

Antioxidant Activity

Peripheral Circulation Studies

Table of Key Research Findings on Rengyol

Study FocusKey FindingsPlant SourceReference
Anti-emetic activityInhibition of copper sulfate-induced emesisForsythia suspensa
Antioxidant propertiesProtective effect against oxidative stressForsythia suspensa
Peripheral circulationIsolated alongside compounds that improve stagnant blood flowCampsis grandiflora
Chemical characterizationIdentified as 1-(2-hydroxyethyl)cyclohexane-1,4-diolMultiple sources
Traditional medicineComponent of plants used for treating various conditionsOroxylum indicum, Forsythia suspensa

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